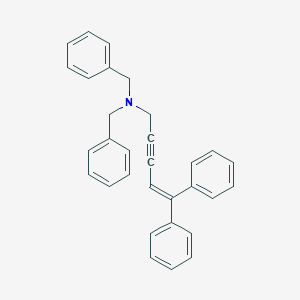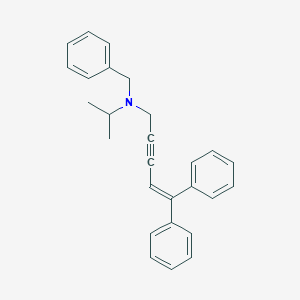![molecular formula C13H14N4OS B286694 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether](/img/structure/B286694.png)
4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether is not fully understood. However, studies have shown that it can modulate the activity of certain enzymes and receptors in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether can have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and neuroprotective effects. It can also modulate the immune system, enhance cognitive function, and improve memory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether in lab experiments include its potential as a versatile tool for studying various biological processes and its relatively easy synthesis method. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether. One direction is to further investigate its potential as an antitumor agent and as a modulator of the immune system. Another direction is to study its effects on the central nervous system in more detail and to explore its potential as a treatment for neurological disorders. Additionally, research can be done to explore its potential use in organic electronics and other material science applications.
In conclusion, 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether involves a multi-step process. The starting material, 4-bromoanisole, undergoes a substitution reaction with 6-isopropyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of a base to form the intermediate product. This intermediate product is then reacted with a palladium catalyst and a reducing agent to yield the final product.
Applications De Recherche Scientifique
The compound has potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, it has been studied for its potential as an antitumor agent and as a modulator of the immune system. In pharmacology, it has been investigated for its effects on the central nervous system and as a potential treatment for neurological disorders. In material science, it has been studied for its potential use in organic electronics.
Propriétés
Formule moléculaire |
C13H14N4OS |
|---|---|
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-6-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4OS/c1-8(2)12-16-17-11(14-15-13(17)19-12)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3 |
Clé InChI |
FHGWNFLNAWETIP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
SMILES canonique |
CC(C)C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)
![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)



![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)







